molecular formula C9H9NO B1592824 7-Methylisoindolin-1-one CAS No. 65399-02-2

7-Methylisoindolin-1-one

Cat. No. B1592824
CAS RN: 65399-02-2
M. Wt: 147.17 g/mol
InChI Key: QUTSDZPSPCZXQP-UHFFFAOYSA-N
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Description

7-Methylisoindolin-1-one is a chemical compound that falls under the category of isoindolinones . Isoindolinones are an important family of compounds present in a wide array of bioactive molecules .


Synthesis Analysis

The synthesis of isoindolin-1-one derivatives, including 7-Methylisoindolin-1-one, can be achieved through Ugi-type multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . This process provides access to complex and potentially biologically active scaffolds . Another approach involves a direct synthesis of 2,3-dihydro-1H-isoindoles and N-substituted phthalimide in a single step, without utilizing any phase transfer, catalysts, or solvent during the reaction .


Molecular Structure Analysis

The molecular structure of 7-Methylisoindolin-1-one is characterized by the presence of a methyl group attached to the isoindolin-1-one ring . The isoindolin-1-one substructure is fundamental for its biological activity . The methyl-pyridin-2-(1H)-one moiety in compound 4 and the 2-oxopropyl groups in compounds 1 and 3 at the N-2 position may increase inhibitory activities .

Scientific Research Applications

Synthesis of Isoindolin-1-one Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: Isoindolin-1-one derivatives are synthesized via multicomponent reactions (MCRs) with methyl 2-formylbenzoate as one of the starting materials . This process provides access to complex and potentially biologically active scaffolds .
  • Methods of Application: A three-component, acid-free Ugi-type reaction is used to afford a free secondary amine precursor for the amide group. The formation of the amide may also be carried out under acidic conditions .
  • Results: Four series of heterocyclic compounds were obtained using this method .

Antiviral Activities of Isoindolin-1-ones

  • Scientific Field: Pharmacology
  • Application Summary: Isoindolin-1-ones isolated from the stems of Nicotiana tabacum have shown significant anti-tobacco mosaic virus (anti-TMV) activities .
  • Methods of Application: The anti-TMV activities of these compounds were tested at concentrations of 20 μM .
  • Results: Compounds exhibited high anti-TMV activities with inhibition rates of 48.6%, 42.8%, and 71.5% . These rates are higher than the inhibition rate of the positive control (33.2%) .

Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .
  • Methods of Application: The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
  • Results: The reaction resulted in the formation of various motifs of isoindolin-1-ones .

Biological Potential of Indole Derivatives

  • Scientific Field: Pharmacology
  • Application Summary: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules .
  • Methods of Application: Indole derivatives bind with high affinity to the multiple receptors helpful in developing new useful derivatives .
  • Results: Indole derivatives possess various pharmaceutical activities and synthetic applications .

Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .
  • Methods of Application: The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .
  • Results: The reaction resulted in the formation of various motifs of isoindolin-1-ones .

Biological Potential of Indole Derivatives

  • Scientific Field: Pharmacology
  • Application Summary: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications . Indole scaffold has been found in many of the important synthetic drug molecules .
  • Methods of Application: Indole derivatives bind with high affinity to the multiple receptors helpful in developing new useful derivatives .
  • Results: Indole derivatives possess various pharmaceutical activities and synthetic applications .

Safety And Hazards

The safety data sheet for 7-Methylisoindolin-1-one indicates that it has certain hazards associated with it . It is recommended to handle this compound with appropriate safety measures.

Future Directions

The future directions for 7-Methylisoindolin-1-one could involve further exploration of its biological activities and potential applications. For instance, isoindolin-1-ones have shown promising anti-viral activities , suggesting potential for development in pharmaceutical applications.

properties

IUPAC Name

7-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-6-3-2-4-7-5-10-9(11)8(6)7/h2-4H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTSDZPSPCZXQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622225
Record name 7-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylisoindolin-1-one

CAS RN

65399-02-2
Record name 2,3-Dihydro-7-methyl-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65399-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Yu, JJ Folmer, V Hoesch, J Doherty… - Drug metabolism and …, 2011 - ASPET
… The data also indicated that the 5-(aminomethyl)-2-isopropyl-7-methylisoindolin-1-one moiety in the molecule is probably intact. Although efforts to separate M1 and M2 on different …
Number of citations: 22 dmd.aspetjournals.org
P Zlatoidský, E Martinelli, E Svensson, A Pruvost - Synthesis, 2019 - thieme-connect.com
… Acid-catalyzed cyclization directly gave (S)-2-(1-cyclopropylethyl)-5-(1H-imidazo[1,2-a]imidazol-5-yl)-7-methylisoindolin-1-one (3) as the sole product. According to our knowledge, this …
Number of citations: 2 www.thieme-connect.com
H Harwoko, J Lee, R Hartmann, A Mándi, T Kurtán… - Fitoterapia, 2020 - Elsevier
… from Me-8 to C-1 and C-5 (δ C 138.5), together with the chemical shifts of C-3 (δ C 44.6), C-4, C-5, and C-6, revealed the presence of a 4,5,6-trihydroxy-7-methylisoindolin-1-one core …
Number of citations: 15 www.sciencedirect.com
W Yan, HM Ge, G Wang, N Jiang… - Proceedings of the …, 2014 - National Acad Sciences
… Scrutiny of the 1 H- 1 H COSY, ROESY, HSQC, and HMBC spectra of 3 indicated the presence of a 4,5,6-trihydroxy-7-methylisoindolin-1-one motif (27, 28), which was shown to share …
Number of citations: 60 www.pnas.org
G Mata, DH Miles, SL Drew, J Fournier… - Journal of Medicinal …, 2021 - ACS Publications
Phosphoinositide-3-kinase γ (PI3Kγ) is highly expressed in immune cells and promotes the production and migration of inflammatory mediators. The inhibition of PI3Kγ has been shown …
Number of citations: 7 pubs.acs.org
LY Fu, J Ying, X Qi, JB Peng, XF Wu - The Journal of Organic …, 2019 - ACS Publications
A palladium-catalyzed C–H carbonylation of benzylamines for the synthesis of isoindolinone scaffolds has been developed. This protocol is conducted under gas-free conditions by …
Number of citations: 49 pubs.acs.org

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